molecular formula C16H15ClO3 B1608461 2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one CAS No. 71193-36-7

2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one

Cat. No. B1608461
Key on ui cas rn: 71193-36-7
M. Wt: 290.74 g/mol
InChI Key: SKMXKLIXWSDSGJ-UHFFFAOYSA-N
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Patent
US06043360

Procedure details

Anisoin (2.87 g), 100 mL of methylene chloride, and pyridine (2.02 g) are placed in a flask under nitrogen. Thionyl chloride (1.60 ml) is added dropwise over 5 minutes using a water bath to maintain the reaction temperature between 25° C. and 30° C. After allowing the mixture stir for 50 minutes the reaction is quenched by washing with water (2×100 mL) and 100 mL of brine. The organics are dried over sodium sulfate, filtered, then concentrated. The resulting oil is taken up in 25 mL of diethyl ether and filtered. The filter cake is rinsed with 25 ml of diethyl ether. To the filtrate is added 25 ml of ethanol and the solution is concentrated. Crystals are allowed to form over 24 hours. The precipitate which forms is filtered, washed with 25 mL of ethanol, and dried in vacuo at 45° C. to give 4.00 g of product. (69%). Analysis calculated for C16H14ClO3 : C, 66.10; H, 5.20; Cl, 12.19. Found: C, 66.29; H, 5.32; Cl, 12.56. MS(FD) 290.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]([CH:11]([C:13]2[CH:20]=[CH:19][C:16]([O:17][CH3:18])=[CH:15][CH:14]=2)O)=[O:10])[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1.C(Cl)[Cl:22].S(Cl)(Cl)=O>N1C=CC=CC=1>[Cl:22][CH:11]([C:13]1[CH:20]=[CH:19][C:16]([O:17][CH3:18])=[CH:15][CH:14]=1)[C:9](=[O:10])[C:1]1[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=O)C(O)C1=CC=C(OC)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2.02 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir for 50 minutes the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature between 25° C. and 30° C
CUSTOM
Type
CUSTOM
Details
is quenched
WASH
Type
WASH
Details
by washing with water (2×100 mL) and 100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is rinsed with 25 ml of diethyl ether
ADDITION
Type
ADDITION
Details
To the filtrate is added 25 ml of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
CUSTOM
Type
CUSTOM
Details
to form over 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The precipitate which forms is filtered
WASH
Type
WASH
Details
washed with 25 mL of ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C.

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC(C(C1=CC=C(OC)C=C1)=O)C1=CC=C(OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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